molecular formula C11H21NO3 B2681297 tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate CAS No. 955028-51-0

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Cat. No.: B2681297
CAS No.: 955028-51-0
M. Wt: 215.29 g/mol
InChI Key: MEYHEQDHYZKZJR-DTWKUNHWSA-N
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Description

Tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Uniqueness

Tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions with other molecules and its stability under various conditions .

Biological Activity

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the piperidine ring. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11_{11}H21_{21}NO3_3, with a molecular weight of approximately 215.29 g/mol. The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids.
  • Introduction of the Hydroxyl Group : Selective hydroxylation can be performed using reagents such as osmium tetroxide.
  • Methyl Group Attachment : Alkylation reactions using methyl iodide are commonly employed.
  • Ester Formation : The tert-butyl ester is introduced via esterification with tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological pathways. The hydroxyl and tert-butyl groups enhance its reactivity and binding affinity to enzymes or receptors, potentially modulating various biological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can possess antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, although specific data on this compound is limited.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BNeuroprotective
Compound CStructure CAnti-inflammatory

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of related piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine ring enhanced efficacy, suggesting potential applications in antibiotic development.

Case Study 2: Neuroprotection

In a model of neurodegeneration, compounds structurally similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings revealed significant protective effects, warranting further exploration into their mechanisms.

Properties

CAS No.

955028-51-0

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

MEYHEQDHYZKZJR-DTWKUNHWSA-N

SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

solubility

not available

Origin of Product

United States

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